molecular formula C3H10BNaO3 B096778 Sodium trimethoxyborohydride CAS No. 16940-17-3

Sodium trimethoxyborohydride

Cat. No.: B096778
CAS No.: 16940-17-3
M. Wt: 127.91 g/mol
InChI Key: ZVENNRNBYXIZAI-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Boron-containing compounds (BCC), which include “Borate (1-), hydrotrimethoxy-, sodium”, have been shown to have effects on the metabolism of living organisms . These effects are based on the ability of a BCC to interact with a specific enzyme in a metabolic pathway .

Cellular Effects

The cellular effects of “Borate (1-), hydrotrimethoxy-, sodium” are not well-documented. Boron, which is a component of this compound, has been shown to have various effects on cells. For example, boron is known to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Boron’s distinctive chemical properties allow it to form complexes with organic molecules containing hydroxyl groups, and therefore to interact with various metabolites and enzymes to influence cellular activity .

Temporal Effects in Laboratory Settings

Borate compounds have been shown to have significant effects on the hydrolysis mechanism and energetics in a borate network .

Dosage Effects in Animal Models

Ingestion of boron at dose levels of greater than 13 mg/kg body weight/day in short and long term studies in a number of animal species has been shown to result in a range of adverse effects .

Metabolic Pathways

Boron is known to play a role in the metabolism of calcium, which is crucial for bone metabolism .

Transport and Distribution

Borate is known to be readily absorbed from the human gut and is evenly distributed throughout the tissues and organs .

Subcellular Localization

The borate exporter BOR1 is known to be polarly localized in the plasma membrane toward the stele side for directional transport of boron .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium hydrotrimethoxyborate can be synthesized through the reaction of sodium borohydride with methanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:

NaBH4+3CH3OHNaB(OCH3)3H+3H2\text{NaBH}_4 + 3 \text{CH}_3\text{OH} \rightarrow \text{NaB(OCH}_3\text{)}_3\text{H} + 3 \text{H}_2 NaBH4​+3CH3​OH→NaB(OCH3​)3​H+3H2​

Industrial Production Methods

Industrial production of sodium hydrotrimethoxyborate involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization to obtain high-purity sodium hydrotrimethoxyborate .

Chemical Reactions Analysis

Types of Reactions

Sodium hydrotrimethoxyborate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form borate esters.

    Reduction: It acts as a reducing agent in organic synthesis.

    Substitution: It can participate in substitution reactions where the methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: It is used in the presence of catalysts such as palladium or nickel.

    Substitution: Reagents like halides or acids can facilitate substitution reactions.

Major Products

Scientific Research Applications

Sodium hydrotrimethoxyborate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Sodium borohydride (NaBH4): A widely used reducing agent with similar properties but different reactivity.

    Sodium trimethoxyborohydride (NaB(OCH3)3H): Similar in structure but with different applications and reactivity.

    Sodium triacetoxyborohydride (NaB(OAc)3H): Another reducing agent with distinct reactivity patterns.

Uniqueness

Sodium hydrotrimethoxyborate is unique due to its specific reactivity and ability to form stable borate esters. Its methoxy groups provide distinct chemical properties that differentiate it from other boron-containing compounds .

Biological Activity

Sodium trimethoxyborohydride (Na[HB(OCH₃)₃]) is a chemical compound that has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. This article explores its biological activity, focusing on its synthesis, stability, reactivity, and applications in reducing agents, along with case studies and relevant research findings.

Synthesis and Stability

This compound is synthesized through the reaction of sodium hydride (NaH) with trimethyl borate (B(OCH₃)₃). This process is significant as it produces sodium borohydride (NaBH₄), which is a widely used reducing agent. The reaction can be summarized as follows:

4 NaH+B OCH3 3NaBH4+3NaOCH3\text{4 NaH}+\text{B OCH}_3\text{ }_3\rightarrow \text{NaBH}_4+3\text{NaOCH}_3

The synthesis typically occurs in an inert atmosphere to prevent moisture interference, as this compound is stable in dry air but reacts with strong acids and slowly with water .

Reactivity and Mechanism

This compound exhibits unique reactivity due to its boron-hydride bond. It serves as a selective reducing agent for various functional groups, including esters and aldehydes. The mechanism involves the transfer of hydride ions to electrophilic centers, which facilitates the reduction process.

A notable study demonstrated the selective reduction of esters using this compound, highlighting its effectiveness in converting esters to alcohols under mild conditions . The reaction conditions typically include dimethoxyethane as a solvent, allowing for efficient hydride transfer.

Biological Activity

The biological activity of this compound has been explored primarily in the context of its application in organic synthesis rather than direct biological effects. However, its role as a reducing agent can indirectly influence biological systems by facilitating the synthesis of biologically active compounds.

Case Studies

  • Reduction of Esters : A study conducted by the National Research Council of Canada focused on the selective reduction of esters using this compound. The results indicated high yields of alcohols, demonstrating its potential utility in synthesizing pharmaceutical intermediates .
  • Synthesis of Bioactive Molecules : this compound has been utilized in synthesizing various bioactive molecules. For instance, it has been employed in the reduction of α-amino aldehydes to their corresponding amines, which are crucial in drug development .

Research Findings

Recent research has elucidated several key findings regarding the biological applications and safety profile of this compound:

  • Stability : It remains stable under dry conditions and poses minimal risk when handled appropriately. Its reactivity with water necessitates careful storage and handling procedures .
  • Safety : Considered relatively safe compared to other boron compounds, it does not exhibit significant toxicity under controlled laboratory conditions .
  • Industrial Applications : this compound's utility extends beyond laboratory settings into industrial applications where it is used for large-scale reductions in pharmaceutical manufacturing .

Properties

IUPAC Name

sodium;trimethoxyboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10BO3.Na/c1-5-4(6-2)7-3;/h4H,1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDOFGWTIAZCKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[BH-](OC)(OC)OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10BNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16940-17-3
Record name Sodium trimethoxyborohydride
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sodium hydrotrimethoxyborate(1-)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium hydrotrimethoxyborate(1-)
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